molecular formula C7H15NO2 B2415325 [(3-Methoxyoxolan-3-yl)methyl](methyl)amine CAS No. 1564700-21-5

[(3-Methoxyoxolan-3-yl)methyl](methyl)amine

Cat. No.: B2415325
CAS No.: 1564700-21-5
M. Wt: 145.202
InChI Key: SWGSYJFRBFFHDX-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(3-methoxyoxolan-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSYJFRBFFHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(3-Methoxyoxolan-3-yl)methylamine, a compound characterized by its unique molecular structure, has garnered attention for its significant biological activity, particularly in the context of DNA repair mechanisms and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w}
  • Molecular Weight: Specific molecular weight is determined based on the exact composition.

This compound exhibits distinct chemical reactivity due to its methoxy and oxolane groups, which contribute to its biological interactions.

(3-Methoxyoxolan-3-yl)methylamine primarily acts by:

  • Covalent Binding: It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting DNA repair mechanisms. This action can lead to increased DNA strand breaks and apoptosis in cells.
  • Enzyme Interaction: The compound interacts with various enzymes involved in DNA repair processes, thereby modulating their activity and potentially influencing cellular responses to DNA damage.

Inhibition of DNA Repair Mechanisms

Research indicates that (3-Methoxyoxolan-3-yl)methylamine significantly inhibits DNA repair mechanisms. This inhibition is particularly relevant in cancer research, where dysfunctional DNA repair pathways are common. The compound's ability to increase DNA strand breaks makes it a candidate for further investigation in therapeutic applications related to cancer treatment.

Case Studies and Research Findings

  • DNA Damage Response Studies:
    • A study demonstrated that cells treated with (3-Methoxyoxolan-3-yl)methylamine exhibited increased levels of apoptosis due to impaired DNA repair processes. This finding underscores its potential as a therapeutic agent in oncology.
  • Synergistic Effects with Other Agents:
    • Research has shown that when combined with alkylating agents, (3-Methoxyoxolan-3-yl)methylamine enhances the cytotoxic effects on cancer cells, suggesting a synergistic relationship that could be exploited in treatment protocols .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Methoxyoxolan-3-yl)methylamine, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
MethoxyamineIsomeric structureKnown for medicinal chemistry applications
N-methylhydroxylamineSimilar amine structureExhibits different reactivity profiles
AminomethanolRelated amine with distinct reactivityUsed in various synthetic applications

This table highlights how (3-Methoxyoxolan-3-yl)methylamine stands out due to its specific interactions with DNA repair pathways.

Applications in Scientific Research

(3-Methoxyoxolan-3-yl)methylamine has several applications across various fields:

Chemistry:

  • Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology:

  • Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine:

  • Investigated for its potential therapeutic applications, particularly in cancer treatment and understanding DNA damage response pathways.

Industry:

  • Used in the development of pharmaceuticals and agrochemicals.

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